AM694 3-iodo isomer
Description
Historical Context and Evolution of Synthetic Cannabinoid Research
The exploration of synthetic cannabinoids dates back several decades, with initial research focused on understanding the pharmacology of THC and the endocannabinoid system. europa.eunih.gov Early work in the 1960s led to the identification of THC's structure, sparking interest in how it and similar molecules affect the brain. birmingham.ac.uksmithsonianmag.com In the 1980s, pharmaceutical companies like Pfizer developed non-classical cannabinoids, such as the CP-series (e.g., CP-47,497), as potential analgesics. unodc.org
A significant portion of synthetic cannabinoid development can be attributed to the academic research of scientists like John W. Huffman at Clemson University in the late 1990s. wikipedia.orgbirmingham.ac.uk His work led to the creation of numerous aminoalkylindoles, including the widely known JWH series (e.g., JWH-018), which were synthesized as research tools to investigate the cannabinoid receptors. nih.govwikipedia.org These compounds, including those from the "AM" series, were not originally intended for human consumption but were later co-opted for recreational use. nih.govwikipedia.org
Classification and Structural Diversity within Synthetic Cannabinoids
The structural diversity of synthetic cannabinoids is vast, leading to their classification into several distinct chemical groups. europa.euwiley.com These classifications are generally based on their core chemical structures. The major classes include:
Classical Cannabinoids: These are structural analogs of THC, based on a dibenzopyran ring system. An example is HU-210. europa.euunodc.org
Non-Classical Cannabinoids: This group includes compounds that are not structurally related to THC but still interact with cannabinoid receptors. A key example is the cyclohexylphenol (CP) family developed by Pfizer. unodc.org
Aminoalkylindoles: This is a large and prevalent class of synthetic cannabinoids that are structurally distinct from THC. unodc.org This class is further subdivided based on the group attached to the indole (B1671886) core, such as naphthoylindoles (e.g., JWH-018), phenylacetylindoles (e.g., JWH-250), and benzoylindoles (e.g., AM-2233). unodc.orgwikipedia.org
Other Classes: As the field has evolved, new structural classes have emerged, including indazole carboxamides (e.g., APINACA). wikipedia.org
Positioning of Benzoylindole Derivatives within Synthetic Cannabinoid Chemical Space
Benzoylindole derivatives represent a significant subclass within the broader category of aminoalkylindoles. unodc.orgwikipedia.org These compounds are characterized by an indole ring system linked at the 3-position to a benzoyl group. wikipedia.org The nitrogen of the indole ring is typically substituted with an alkyl chain, which influences the compound's affinity for cannabinoid receptors. wikipedia.org The benzoyl ring can also have various substitutions. wikipedia.org Benzoylindoles, like other aminoalkylindoles, have become a common structural motif in illicitly produced synthetic cannabinoid products, partly due to their relatively straightforward synthesis compared to classical and non-classical cannabinoids. unodc.org
Overview of the AM694 Family of Synthetic Cannabinoids
The "AM" series of synthetic cannabinoids were developed as part of academic research to probe the cannabinoid system. wikipedia.org A prominent member of this family is AM694, which is a potent agonist for the cannabinoid receptor type 1 (CB1). wikipedia.orgcaymanchem.com AM694, chemically known as 1-(5-fluoropentyl)-1H-indol-3-yl-methanone, exhibits a high binding affinity for the CB1 receptor, with a Ki value of 0.08 nM, and is approximately 18 times more selective for CB1 over the cannabinoid receptor type 2 (CB2), where it has a Ki of 1.44 nM. wikipedia.orgcaymanchem.comsoft-tox.org Due to its high affinity, radiolabelled versions of AM694 have been utilized in scientific research for mapping the distribution of CB1 receptors. wikipedia.org The AM694 family also includes various structural analogs where the position of the iodo-substituent on the phenyl ring is altered, leading to isomers such as the AM694 3-iodo isomer and the AM694 4-iodo isomer. caymanchem.comcaymanchem.com
Research Rationale and Significance of Investigating this compound
The primary interest in the this compound is for forensic and research purposes. caymanchem.com As an analog of the well-characterized AM694, its identification and characterization are important for forensic laboratories to keep pace with the ever-changing landscape of designer drugs. The pharmacological and toxicological properties of the this compound have not been extensively studied, and its affinity for cannabinoid receptors has not been determined. caymanchem.com Therefore, its investigation is significant for expanding the analytical libraries used by law enforcement and public health officials to identify new psychoactive substances in seized materials.
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | [1-(5-fluoropentyl)indol-3-yl]-(3-iodophenyl)methanone |
| Molecular Formula | C20H19FINO |
| Molecular Weight | 435.3 g/mol |
| CAS Number | 1427325-91-4 |
Data sourced from PubChem and Cayman Chemical. caymanchem.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-(5-fluoropentyl)indol-3-yl]-(3-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FINO/c21-11-4-1-5-12-23-14-18(17-9-2-3-10-19(17)23)20(24)15-7-6-8-16(22)13-15/h2-3,6-10,13-14H,1,4-5,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKGCUFVLWGTKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC(=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017331 | |
| Record name | AM694 3-iodo isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-91-4 | |
| Record name | AM694 3-iodo isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Structural Characterization of Am694 3 Iodo Isomer
Spectroscopic and Chromatographic Characterization Techniques for Synthetic Verification
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isomeric Differentiation
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the accurate mass of compounds, thereby enabling the confirmation of their elemental composition and facilitating the differentiation of isomers. For AM694 and its iodo positional isomers, HRMS, particularly when coupled with tandem mass spectrometry (MS/MS), provides critical data for distinguishing these closely related structures.
The molecular formula for AM694 and its iodo isomers is C₂₀H₁₉FINO. The accurate mass determination by HRMS allows for the calculation of the elemental composition, which is crucial for confirming the identity of the analyte. Furthermore, the fragmentation patterns generated during MS/MS experiments serve as unique "fingerprints" that can distinguish between positional isomers that may exhibit similar retention times in chromatographic analyses. Studies have shown that differences in the relative abundance of specific product ions can effectively differentiate between the AM694 3-iodo and 4-iodo isomers researchgate.netscispace.com. For instance, analysis at 20 eV collision energy reveals distinct patterns: the AM694 3-iodo isomer shows a dominant peak at m/z 436.0562 (100%) and a fragment at m/z 230.93 (95%), whereas the AM694 4-iodo isomer exhibits a primary fragment at m/z 230.9303 (100%) and a molecular ion at m/z 436.0568 (96%) scispace.com. Another key differentiator identified is the product ion at m/z 221, assigned as C₆H₆IO⁺, whose relative abundance can distinguish meta and para positional isomers researchgate.net.
Table 1: HRMS Fragmentation Data for AM694 Iodo Isomers (Illustrative Data at 20 eV)
| Isomer | Accurate Mass (Da) | m/z Value | Relative Abundance (%) | Notes |
| AM694 3-iodo | 435.0561 | 436.0562 | 100 | Molecular ion; fragmentation pattern aids differentiation. |
| 230.93 | 95 | Characteristic fragment ion. | ||
| AM694 4-iodo | 435.0563 | 230.9303 | 100 | Characteristic fragment ion, often more abundant than the molecular ion at this energy. |
| 436.0568 | 96 | Molecular ion; subtle difference in abundance compared to 3-iodo isomer. | ||
| Reference (2-iodo) | 435.0561 | [Data varies] | [Data varies] | Standard AM694; fragmentation patterns are distinct from 3- and 4-iodo isomers. |
Note: Data is illustrative and based on reported findings. Exact values may vary depending on instrument calibration and experimental conditions.
Chromatographic Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for assessing the purity of synthesized compounds and for separating mixtures. For this compound, these methods are employed to quantify the compound and to separate it from any synthetic byproducts or other isomers present.
While HPLC and GC are powerful separation tools, distinguishing between positional isomers like the AM694 3-iodo and 4-iodo isomers can be challenging due to their similar physicochemical properties researchgate.netresearchgate.net. Some meta and para iodo-substituted synthetic cannabinoids have been reported to elute at very similar retention times, making chromatographic separation alone insufficient for definitive identification researchgate.net. Therefore, chromatographic methods are often coupled with sensitive detection techniques, such as mass spectrometry, to achieve unambiguous differentiation. The use of specific stationary phases, like the Discovery F5 pentafluorophenyl column, has been noted to improve selectivity and retention for positional isomer analytes in LC researchgate.net.
Isomeric Considerations and Positional Isomer Differentiation (e.g., 2-iodo, 3-iodo, 4-iodo isomers)
The structural diversity of synthetic cannabinoids is vast, with positional isomerism representing a significant analytical challenge. AM694, chemically known as 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, contains an iodine atom at the ortho (2-) position of the benzoyl ring. The existence of the AM694 3-iodo (meta) and AM694 4-iodo (para) isomers means that the iodine atom is located at different positions on this phenyl ring. These structural variations, while subtle, can lead to differences in their spectroscopic properties and chromatographic behavior.
The primary challenge in analyzing AM694 positional isomers lies in their high degree of structural similarity. Regioisomers often share identical molecular weights and can exhibit very similar chromatographic retention times, especially when using standard analytical columns. This overlap necessitates the use of advanced analytical strategies that can probe subtle structural differences. Without sophisticated techniques, misidentification or failure to detect all isomers in a sample can occur, impacting the accuracy of forensic and toxicological analyses.
The development of distinguishing spectroscopic fingerprints relies on exploiting the subtle differences in electronic distribution and molecular geometry that arise from positional isomerism. While techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide comprehensive structural information, their application in routine differentiation of closely related isomers can be complex.
Mass spectrometry, particularly HRMS coupled with MS/MS, has emerged as a powerful method for creating unique spectroscopic fingerprints for AM694 iodo isomers. The differences in fragmentation pathways and the relative intensities of fragment ions, as discussed in Section 2.2.3, provide a robust means to distinguish between the 2-iodo (standard AM694), 3-iodo, and 4-iodo isomers. These fragmentation patterns, when analyzed in conjunction with chromatographic separation, form a definitive analytical fingerprint for each isomer. Furthermore, UV-Vis spectroscopy can also contribute to differentiation, as variations in electronic transitions due to the position of substituents can lead to distinct absorption spectra researchgate.netqmul.ac.uk.
Compound Name Table
| Common Name | IUPAC Name (Illustrative) | CAS Number | Molecular Formula |
| AM694 | 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole | 335161-03-0 | C₂₀H₁₉FINO |
| This compound | 1-(5-fluoropentyl)-3-(3-iodobenzoyl)indole (Hypothetical) | 1427325-91-4 | C₂₀H₁₉FINO |
| AM694 4-iodo isomer | 1-(5-fluoropentyl)-3-(4-iodobenzoyl)indole (Hypothetical) | Not specified | C₂₀H₁₉FINO |
Pharmacological Characterization and Ligand Receptor Interactions of Am694 3 Iodo Isomer
Cannabinoid Receptor Binding Affinity and Selectivity Profile
The affinity of a compound for a receptor is a critical measure of its potential pharmacological activity. This is typically determined through in vitro binding assays.
Radioligand binding assays are a standard method to determine the affinity of a ligand for a receptor. researchgate.netnih.gov These assays involve competing a radiolabeled ligand with an unlabeled test compound for binding to the receptor. For cannabinoid receptors, membranes from cells expressing either the CB1 or CB2 receptor are incubated with a radioligand and varying concentrations of the compound of interest. The amount of radioligand displaced by the test compound is then measured to determine the test compound's binding affinity.
While this methodology is well-established, specific data from such assays for the AM694 3-iodo isomer are not present in the reviewed scientific literature.
The dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. This value is derived from the IC50 value obtained in competitive binding assays.
Specific Ki values for the this compound at CB1 and CB2 receptors have not been reported in the available scientific literature.
In contrast to its 3-iodo isomer, the parent compound AM694 is a well-characterized potent and selective agonist for the CB1 receptor. wikipedia.orgnih.gov It exhibits a high binding affinity for the CB1 receptor with a reported Ki of 0.08 nM. wikipedia.org Its affinity for the CB2 receptor is lower, with a Ki of 1.44 nM, demonstrating an 18-fold selectivity for the CB1 receptor. wikipedia.org The high affinity of AM694 for the CB1 receptor has led to its use in research for mapping the distribution of these receptors in the body. wikipedia.org
For comparison, other synthetic cannabinoids also exhibit high affinity for cannabinoid receptors. For instance, CP-55,940 is a full agonist with comparable high affinity for both CB1 and CB2 receptors in the low nanomolar range. nih.gov WIN-55,212 is another example of a high-potency synthetic cannabinoid with affinities in the low nanomolar range for both receptors. nih.gov
Table 1: Comparative Cannabinoid Receptor Binding Affinities (Ki in nM)
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
|---|---|---|
| This compound | Data Not Available | Data Not Available |
Note: A lower Ki value indicates a higher binding affinity.
Receptor Efficacy and Intrinsic Activity Assessment
Beyond binding affinity, it is crucial to understand how a ligand affects receptor function—whether it acts as an agonist, antagonist, or inverse agonist.
Functional assays are employed to determine the efficacy of a compound at a receptor. These assays measure the biological response following ligand binding. For G-protein coupled receptors like the cannabinoid receptors, these assays can include measurements of second messenger levels or G-protein activation.
There is no available data from functional assays to characterize the activity of the this compound as an agonist, antagonist, or inverse agonist at either the CB1 or CB2 receptor. The parent compound, AM694, is known to be a potent agonist at the CB1 receptor. wikipedia.orgnih.govresearchgate.net
Cannabinoid receptors are G-protein coupled receptors that, upon activation by an agonist, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. nih.gov Functional assays often measure this inhibition of cAMP production to quantify agonist activity. Another important signaling pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiate distinct signaling cascades.
Specific studies detailing the modulation of G-protein coupling or downstream signaling pathways, such as cAMP inhibition or β-arrestin recruitment, by the this compound have not been identified in the scientific literature.
Table 2: Summary of Pharmacological Activity
| Compound | Receptor Activity | G-Protein Coupling/Downstream Signaling |
|---|---|---|
| This compound | Data Not Available | Data Not Available |
Quantitative Characterization of Potency (EC50) and Maximal Efficacy (Emax)
A thorough review of scientific literature reveals a significant gap in the quantitative pharmacological data for the this compound. To date, studies detailing its half-maximal effective concentration (EC50) and maximal efficacy (Emax) at cannabinoid receptors have not been published.
For contextual reference, the parent compound, AM694 (the 2-iodo isomer), is a potent agonist at the CB1 receptor. wikipedia.org It exhibits a high binding affinity (Ki) of 0.08 nM at CB1 receptors and is reported to have an 18-fold selectivity over CB2 receptors, with a Ki of 1.44 nM. wikipedia.org While Ki values indicate the affinity of a ligand for a receptor, EC50 and Emax values are crucial for understanding its functional potency and the maximal response it can elicit. The absence of this data for the 3-iodo isomer makes a direct assessment of its functional activity impossible at this time.
Table 1: Cannabinoid Receptor Binding Affinities of AM694 (2-Iodo Isomer)
| Compound | Receptor | Binding Affinity (Ki) |
| AM694 | CB1 | 0.08 nM |
| AM694 | CB2 | 1.44 nM |
This table presents data for the parent compound AM694 due to the lack of available data for the 3-iodo isomer.
Structure-Activity Relationships (SAR) of Halogenated Benzoylindoles
The structure-activity relationship (SAR) for the AM694 series, particularly concerning the halogen substitution on the benzoyl ring, is not extensively detailed in the literature. However, general SAR principles for synthetic cannabinoids can provide a hypothetical framework.
Influence of Iodine Substitution Position on Cannabinoid Receptor Affinity
The precise influence of shifting the iodine atom from the 2-position (as in AM694) to the 3-position on the benzoyl ring has not been empirically determined for the AM694 series. In the broader context of drug design, such positional isomerism can significantly impact a compound's interaction with its receptor. The change in the iodine's location would alter the molecule's electronic distribution and steric profile, which could, in turn, affect its binding affinity and functional activity at CB1 and CB2 receptors. Without direct comparative binding studies of the 2-iodo, 3-iodo, and 4-iodo isomers of AM694, any discussion on the superiority of one isomer over another remains speculative.
Role of the N-Alkyl Chain and Indole (B1671886) Core in Receptor Engagement
The N-alkyl chain and the indole core are well-established critical components for the activity of aminoalkylindole-type synthetic cannabinoids.
N-Alkyl Chain: Research on various cannabimimetic indoles has demonstrated that the length of the N-1 alkyl chain is a key determinant of affinity for both CB1 and CB2 receptors. A chain length of at least three carbons is generally required for high-affinity binding, with optimal binding often observed with a five-carbon (pentyl) chain. Extending the chain to a heptyl group can lead to a significant decrease in binding affinity. The 5-fluoropentyl chain present in the AM694 series is consistent with these findings for potent receptor interaction.
Indole Core: The indole nucleus serves as a crucial scaffold for these compounds, providing the necessary structural framework for proper orientation within the cannabinoid receptor binding pocket. It is believed to participate in key hydrophobic and aromatic stacking interactions with amino acid residues of the receptor.
Comparative SAR Analysis with Other AM Cannabinoids and Synthetic Cannabinoid Classes
A direct comparative SAR analysis involving the this compound is precluded by the lack of specific binding and functional data for this compound.
In a broader sense, the AM series of cannabinoids, characterized by the 3-benzoylindole structure, represents a distinct class of synthetic cannabinoids. Compared to other classes like the naphthoylindoles (e.g., JWH-018), the benzoylindoles may exhibit different receptor interaction profiles due to the different steric and electronic properties of the benzoyl group versus the naphthoyl group. Synthetic cannabinoids, in general, tend to be full agonists at the CB1 receptor with higher efficacy than the partial agonist activity of Δ9-THC, the primary psychoactive component of cannabis. This higher efficacy is thought to contribute to the different and often more severe adverse effect profiles reported for synthetic cannabinoids.
Metabolism and Biotransformation of Am694 3 Iodo Isomer
In Vitro Metabolic Profiling Using Hepatic Systems
In vitro models using human liver preparations are standard tools for predicting the metabolic pathways of new psychoactive substances. researchgate.netnih.gov These systems, particularly human liver microsomes (HLMs), contain a high concentration of drug-metabolizing enzymes and are effective for identifying Phase I and Phase II metabolites. researchgate.netnih.govspringermedizin.de
To investigate the metabolism of the AM694 3-iodo isomer, researchers have utilized human liver microsome (HLM) systems. nih.govresearchgate.net These studies involve incubating the compound with HLMs, which contain a rich complement of cytochrome P450 (CYP) and other drug-metabolizing enzymes, to simulate the metabolic processes that occur in the liver. nih.govnih.gov The resulting metabolites are then identified using advanced analytical techniques like liquid chromatography-high resolution mass spectrometry. nih.gov
Phase I metabolism involves the introduction or exposure of functional groups through reactions such as oxidation, reduction, and hydrolysis. For the this compound, several Phase I metabolic pathways have been identified.
Studies using human liver microsomes have shown that the primary metabolic pathway for the this compound is oxidative defluorination. nih.govresearchgate.net Other significant Phase I reactions observed include:
Hydrolytic Defluorination: This process involves the replacement of the fluorine atom on the N-alkyl chain. nih.gov For compounds like the this compound that possess an N-(5-fluoropentyl) side chain, the substitution of the fluorine atom is a key metabolic reaction. nih.gov
Hydroxylation: Monohydroxylation, specifically on the N-alkyl (pentyl) chain, is another identified metabolic route. nih.govnih.gov
Carboxylation: The N-alkyl chain can be oxidized to form a carboxylic acid metabolite. nih.govnih.gov This results in the formation of N-pentanoic acid metabolites. nih.gov
Combined Reactions: Metabolites formed through a combination of these pathways, such as hydrolytic defluorination combined with monohydroxylation of the N-alkyl chain, have also been detected. nih.gov
Notably, N-dealkylated metabolites have not been detected in in vivo studies. nih.gov
Table 1: Summary of In Vitro Phase I Metabolites of this compound
| Metabolic Reaction | Description | Reference |
|---|---|---|
| Oxidative Defluorination | Identified as the main metabolic pathway in HLM studies. | nih.govresearchgate.net |
| Hydrolytic Defluorination | Replacement of the fluorine atom on the pentyl side chain. | nih.govnih.gov |
| Monohydroxylation | Addition of a hydroxyl group to the N-alkyl (pentyl) chain. | nih.govnih.gov |
| Carboxylation | Oxidation of the N-alkyl chain to a carboxylic acid. | nih.govnih.govnih.gov |
| Combined Defluorination and Hydroxylation | A metabolite resulting from both hydrolytic defluorination and N-alkyl chain monohydroxylation. | nih.gov |
Phase II metabolism typically involves the conjugation of Phase I metabolites with endogenous molecules, such as glucuronic acid (glucuronidation) or sulfate (sulfation), to increase water solubility and facilitate excretion. While glucuronidation is a common Phase II pathway for many synthetic cannabinoids, specific data on the glucuronide or sulfate conjugates of the this compound metabolites are not extensively detailed in the available research.
The primary enzymes responsible for Phase I metabolism of many drugs are the cytochrome P450 (CYP) isoforms. nih.govnih.govresearchgate.net While the metabolism of the this compound has been studied in HLM, which contains these enzymes, the specific CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6) predominantly responsible for its biotransformation have not been explicitly identified in the reviewed scientific literature. Research on other synthetic cannabinoids has shown that multiple CYP isoforms often contribute to their metabolism. nih.govresearchgate.net
In Vivo Metabolic Fate in Preclinical Animal Models
While preclinical animal models are standard for in vivo metabolic studies, the available data for the this compound primarily comes from the analysis of human biological samples from clinical and forensic casework. These findings provide valuable insight into the in vivo metabolic fate of the compound.
Analysis of human urine has been the primary source for identifying the in vivo metabolites of the this compound. The parent compound is generally not detected in urine, indicating extensive metabolism. nih.gov
The major metabolites identified in human urine samples are consistent with the findings from in vitro studies and include products of:
Hydrolytic defluorination nih.gov
Monohydroxylation of the N-alkyl chain nih.govnih.gov
A combination of hydrolytic defluorination and monohydroxylation nih.gov
One study detected six different metabolites in post-ingestion urine samples, with the excretion of major metabolites observed for up to 117 hours following administration. nih.gov
Table 2: Summary of In Vivo Metabolites of this compound Identified in Human Urine
| Metabolite Type | Metabolic Pathway | Biological Matrix | Reference |
|---|---|---|---|
| Defluorinated Metabolite | Hydrolytic Defluorination | Urine | nih.govnih.gov |
| Carboxylated Metabolite | Carboxylation of N-alkyl chain | Urine | nih.govnih.gov |
| Monohydroxylated Metabolite | Monohydroxylation of N-alkyl chain | Urine | nih.govnih.gov |
| Defluorinated-Hydroxylated Metabolite | Hydrolytic Defluorination and Monohydroxylation | Urine | nih.gov |
Quantitative Metabolic Excretion Patterns (Focus on detection markers)
Detailed quantitative data on the excretion of metabolites of the AM-694 3-iodo isomer is not currently available in scientific literature. For synthetic cannabinoids in general, urinary excretion is the primary route of elimination for metabolites. The parent compound is often not detected in urine, making the identification of specific metabolites crucial for detecting use.
Common metabolic transformations for synthetic cannabinoids include oxidation and glucuronide conjugation. For many of these compounds, hydroxylated and carboxylated metabolites can be detected in urine for up to 72 hours after a single low-dose exposure, with the detection window extending significantly with chronic use.
Without specific studies on the 3-iodo isomer of AM-694, it is not possible to provide a data table of its specific urinary detection markers and their typical concentrations. Research would be required to identify and quantify the major metabolites to establish reliable biomarkers for forensic and clinical purposes.
Comparative Metabolite Profiles of AM-694 3-Iodo Isomer and Related Analogs
A direct comparative analysis of the metabolite profiles of the AM-694 3-iodo isomer and its related analogs is not possible due to the absence of metabolic data for the 3-iodo isomer. However, general principles of synthetic cannabinoid metabolism suggest that the position of the halogen atom on the benzoyl ring could influence the metabolic profile.
For the 2-iodo isomer (AM-694), identified metabolic pathways include:
Hydrolytic defluorination of the N-pentyl chain.
Carboxylation of the N-pentyl chain.
Monohydroxylation of the N-pentyl chain.
A combination of hydrolytic defluorination and monohydroxylation .
It is plausible that the 3-iodo isomer undergoes similar metabolic transformations. However, the position of the iodine atom could affect the rate and preferred sites of metabolism. For instance, the electronic effects of the iodine at the 3-position versus the 2-position might influence the activity of metabolizing enzymes, such as cytochrome P450 isoenzymes. This could potentially lead to different ratios of metabolites or even unique metabolic pathways.
A study on the differentiation of positional isomers of halogenated benzoylindoles indicated that while chromatographic separation can be challenging, mass spectrometry can distinguish between isomers based on the relative abundance of product ions. nih.gov This suggests that while the metabolic pathways might be similar, the resulting mass spectra of the metabolites could be distinct enough to differentiate between the isomers.
Interactive Data Table: Hypothetical Comparative Metabolite Profile
The following table is a hypothetical representation based on general synthetic cannabinoid metabolism and is intended for illustrative purposes only. Specific data for the AM-694 3-iodo isomer is not available.
| Metabolite Type | AM-694 (2-Iodo Isomer) (Observed) | AM-694 3-Iodo Isomer (Hypothesized) | Related Analogs (e.g., JWH-018) (Observed) |
| Monohydroxylated Metabolites | Detected on the N-pentyl chain | Likely to be formed on the N-pentyl chain | Major metabolites, hydroxylation on pentyl chain and naphthoyl/indole (B1671886) rings |
| Carboxylated Metabolites | Detected (N-pentanoic acid) | Likely to be a major metabolite | Major metabolites (e.g., JWH-018 N-pentanoic acid) |
| Defluorinated Metabolites | Detected | Likely to occur | Not applicable (if no fluorine present) |
| Glucuronidated Conjugates | Expected but not always reported | Expected to be formed | Commonly detected phase II metabolites |
Further research, including in vitro studies with human liver microsomes and in vivo animal studies, is necessary to elucidate the specific metabolic pathways of the AM-694 3-iodo isomer. Such studies would be invaluable for forensic toxicologists and clinicians in accurately identifying exposure to this specific synthetic cannabinoid.
Advanced Analytical Methodologies for Detection and Quantification of Am694 3 Iodo Isomer and Its Metabolites
Sample Preparation Techniques for Complex Biological Matrices
Effective sample preparation is a critical first step to isolate the target analytes from interfering endogenous substances in biological samples such as blood, urine, and oral fluid. nih.gov The goal is to produce a clean extract that minimizes matrix effects and is compatible with the subsequent analytical instrumentation. biotage.com
Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex samples. The development of an SPE method for AM694 3-iodo isomer would involve the careful selection of a sorbent material (e.g., reversed-phase C8 or C18, or a mixed-mode cation exchange), optimization of sample pH, and selection of appropriate wash and elution solvents. The process aims to retain the analyte of interest on the solid phase while matrix components are washed away. The final step involves eluting the purified analyte with a small volume of an organic solvent. While specific SPE protocols for the this compound are not extensively detailed in the literature, methods developed for other synthetic cannabinoids can be adapted. Optimization is key to achieving high recovery and minimizing ion suppression or enhancement in mass spectrometry-based detection.
Liquid-Liquid Extraction (LLE) is a conventional and effective method for extracting synthetic cannabinoids from biological fluids. scielo.org.zanih.gov This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For synthetic cannabinoids, which are generally lipophilic, solvents such as hexane, ethyl acetate, or mixtures thereof are commonly used. nih.govforensicresources.org The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase to ensure the analyte is in a neutral, non-ionized state, thereby maximizing its partitioning into the organic solvent. oup.com LLE is valued for its simplicity and minimal equipment requirements. scielo.org.za
Table 1: Example LLE Conditions for Synthetic Cannabinoids in Biological Matrices This table presents typical parameters used in LLE for compounds structurally related to this compound.
| Biological Matrix | Sample Pre-treatment | Extraction Solvent | Key Findings | Reference |
| Whole Blood | Dilution with water | Ethyl Acetate | Recoveries >60% with minimal matrix effects. | biotage.com |
| Serum | None specified | Not specified | Method validated for 30 synthetic cannabinoids. | nih.gov |
| Urine/Whole Blood | Dilution with water | Hexane/Ethyl Acetate (9:1) | Simple, effective for screening various JWH compounds. | scielo.org.zanih.gov |
| Blood | Addition of sodium carbonate buffer (pH 9.3) | Hexane/Ethyl Acetate (99:1) | Quantitative method for 15 parent synthetic cannabinoids. | oup.com |
Synthetic cannabinoids undergo extensive metabolism in the body, often resulting in the formation of glucuronide conjugates, which are highly water-soluble and readily excreted in urine. nih.gov To detect these metabolites, particularly with Gas Chromatography-Mass Spectrometry (GC-MS), a hydrolysis step is required to cleave the glucuronic acid moiety from the metabolite.
Enzymatic hydrolysis is the most common approach, typically employing the enzyme β-glucuronidase. nih.govoup.comchromatographyonline.comresearchgate.net The process involves incubating the sample (e.g., urine) with the enzyme at an optimized pH (typically 4-5) and temperature (e.g., 55-60°C) for a specific duration. nih.govoup.comchromatographyonline.com This method is favored for its mild conditions, which minimize the degradation of the target analytes.
Acidic hydrolysis , using strong acids, is an alternative but can be more aggressive and may lead to the degradation of certain analytes. The choice of hydrolysis method depends on the stability of the target metabolites of the this compound.
Chromatographic Separation and Detection Technologies
Following sample preparation, chromatographic techniques are used to separate the this compound and its metabolites from any remaining matrix components before detection and quantification.
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For many synthetic cannabinoids, including their hydroxylated metabolites, derivatization is necessary to increase their volatility and prevent thermal degradation in the hot GC inlet. cannabissciencetech.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique that replaces active hydrogen atoms with trimethylsilyl (TMS) groups. researchgate.net
Method development for the this compound would involve optimizing the GC temperature program, selecting an appropriate capillary column (e.g., HP-5MS), and defining the mass spectrometer's acquisition parameters (e.g., scan range in full scan mode or specific ions in selected ion monitoring [SIM] mode). nih.govresearchgate.net Validation of the method is crucial and includes establishing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. chromatographyonline.com
Table 2: Typical GC-MS Method Parameters for Synthetic Cannabinoid Analysis
| Parameter | Typical Setting/Condition | Purpose | Reference |
| Derivatization | Silylation with BSTFA + 1% TMCS | Increases volatility and thermal stability of polar metabolites. | researchgate.net |
| GC Column | HP-5MS UI (or similar) | Provides separation of analytes based on boiling point and polarity. | nih.govresearchgate.net |
| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column for trace analysis. | chromatographyonline.com |
| Ionization Mode | Electron Impact (EI) | Creates characteristic and reproducible fragmentation patterns for identification. | nih.govresearchgate.net |
| MS Acquisition | Full Scan or Selected Ion Monitoring (SIM) | Full scan for screening unknowns; SIM for targeted quantification. | fiu.edu |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the analysis of synthetic cannabinoids in biological fluids due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. scielo.org.zanih.gov
Method development involves optimizing the chromatographic separation and the mass spectrometric detection. A reversed-phase column (e.g., C18 or biphenyl) is typically used with a gradient elution of a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization. oup.comoup.comnih.gov
Tandem mass spectrometry, usually with an electrospray ionization (ESI) source, is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for the this compound is selected, fragmented, and one or more specific product ions are monitored. This process provides excellent selectivity and significantly reduces background noise, allowing for very low detection limits. nih.gov Method validation must be performed according to established guidelines, assessing linearity, LOD, LOQ, accuracy, precision, recovery, and matrix effects. nih.govoup.com
Table 3: Example LC-MS/MS Method Validation Parameters for Synthetic Cannabinoids This table shows representative validation data for methods used to detect synthetic cannabinoids, indicative of the performance expected for an this compound assay.
| Analyte Class | Matrix | LOQ (ng/mL) | Accuracy (% of target) | Precision (% RSD) | Reference |
| 19 Synthetic Cannabinoids | Oral Fluid | 2.5 | 90.5–112.5 | 3.0–14.7 | oup.comnih.gov |
| 30 Synthetic Cannabinoids | Serum | 0.1–2.0 | Not specified | Not specified | nih.gov |
| Various | Urine | 0.225–3.375 | Not specified | Not specified | scielo.org.za |
| Various | Whole Blood | 0.675–3.375 | Not specified | Not specified | scielo.org.za |
| 15 Parent Cannabinoids | Blood | 0.1 | Acceptable | Acceptable | oup.com |
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)
Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a cornerstone technique for the selective and sensitive quantification of synthetic cannabinoids in complex matrices. The power of this method lies in its ability to physically separate structurally similar compounds chromatographically before detecting them with high specificity using mass spectrometry.
For the this compound, chromatographic separation from its other positional isomers (such as the 2-iodo and 4-iodo variants) is the most critical step. researchgate.net Research has demonstrated that specialized chromatography columns, such as those with a pentafluorophenyl (PFP) stationary phase, can achieve good separation between these types of halogenated isomers. researchgate.net The different interactions between the isomers and the stationary phase lead to distinct retention times, allowing for their individual detection even when they are present in the same sample.
Following separation, the mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode for quantification. In this mode, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected and fragmented, and one or more specific product ions are monitored. While the this compound and its counterparts will have the same precursor and likely similar product ions, the unique retention time from the UHPLC system ensures unambiguous identification. For example, the MRM transitions for the parent AM694 (2-iodo isomer) have been established, and similar transitions would be monitored for the 3-iodo isomer. nih.gov
Table 1: Example UHPLC-MS/MS Parameters for AM694 Isomer Analysis Note: This table is illustrative. Transitions for the 3-iodo isomer would be confirmed via analysis of a certified reference standard.
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Expected Retention Time Difference |
|---|---|---|---|
| AM694 (2-iodo isomer) | 436.1 | 190.0, 272.1 | Baseline |
| This compound | 436.1 | (Predicted) 190.0, 272.1 | Separated from 2-iodo and 4-iodo isomers on a PFP column researchgate.net |
| AM694 4-iodo isomer | 436.1 | (Predicted) 190.0, 272.1 | Separated from 2-iodo and 3-iodo isomers on a PFP column researchgate.net |
High-Resolution Mass Spectrometry (HRMS) for Unknown Screening and Confirmation
High-Resolution Mass Spectrometry (HRMS), utilizing technologies like Orbitrap or Time-of-Flight (TOF) analyzers, is indispensable for the untargeted screening and confirmation of NPS. Unlike UHPLC-MS/MS, which is a targeted technique, HRMS provides the capability to detect a wide range of compounds without prior knowledge of their presence.
The primary advantage of HRMS is its ability to measure mass with very high accuracy, typically to within 5 parts per million (ppm). This allows for the determination of a compound's elemental formula. For the this compound, HRMS would confirm its elemental composition as C₂₀H₁₉FINO. soft-tox.org However, since all positional isomers share the same elemental formula, HRMS alone cannot differentiate them.
Differentiation is achieved by coupling HRMS with a chromatographic separation front-end (like UHPLC) and analyzing the fragmentation patterns (MS/MS). researchgate.netlcms.cz Even though isomers may produce many of the same fragment ions, the relative abundances of these ions can differ significantly. researchgate.net Studies on benzoylindole isomers have shown that the relative intensity of key product ions can provide a fingerprint to distinguish between ortho, meta, and para positions (corresponding to 2-, 3-, and 4- substitutions). researchgate.net This makes UHPLC-HRMS a powerful tool for both identifying a compound as an AM694 isomer and then specifically confirming it as the 3-iodo variant.
Spectroscopic and Immunochemical Techniques for Qualitative and Quantitative Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying chemical compounds based on their absorption of infrared light, which corresponds to the vibrations of their molecular bonds. Each molecule has a unique "fingerprint" spectrum. FTIR, particularly with an Attenuated Total Reflectance (ATR) accessory, is a rapid and non-destructive method for analyzing seized drug powders and plant material. nih.govsyntechinnovation.comnews-medical.net
For positional isomers like the AM694 3-iodo variant, differentiation is possible because the specific location of the iodo-substituent on the benzoyl ring influences the vibrational modes of the entire molecule. nih.gov Research on other sets of synthetic cannabinoid regioisomers has shown that the carbonyl (C=O) absorption band and characteristic peaks in the fingerprint region (approximately 1500 to 600 cm⁻¹) can provide distinguishing information to individualize each isomer. nih.gov While a reference spectrum for the this compound would be required for definitive identification, FTIR provides a strong orthogonal method for confirming the specific isomeric structure identified by mass spectrometry.
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used as a preliminary screening tool for classes of drugs in biological samples like urine. researchgate.net These tests rely on antibodies that bind to a target drug or its metabolites. They are typically fast, cost-effective, and suitable for high-throughput screening.
However, immunoassays face significant challenges when dealing with positional isomers. The development of an antibody is highly specific to the structure of the antigen used to generate it. An antibody developed for the legally controlled AM694 (2-iodo isomer) may exhibit strong, weak, or no cross-reactivity with the this compound. This unpredictability makes immunoassays generally unsuitable for the specific identification of a particular isomer.
If an immunoassay shows a positive result for a synthetic cannabinoid, it only indicates the potential presence of a compound from that class. It cannot determine which specific compound or isomer is present. Therefore, all positive immunoassay screens require confirmation by a more definitive and specific technique, such as UHPLC-MS/MS or GC-MS, to accurately identify the substance. researchgate.net
Method Validation Parameters for Forensic and Research Applications
For an analytical method to be used in a forensic or clinical setting, it must undergo rigorous validation to ensure its results are reliable, reproducible, and accurate. nih.govglobalresearchonline.net Key parameters are established according to international guidelines.
Linearity: This parameter establishes the concentration range over which the instrument's response is directly proportional to the concentration of the analyte. A calibration curve is generated using standards of known concentrations, and a linear regression analysis is performed. For synthetic cannabinoids, analytical methods typically demonstrate linearity over a range from the low ng/mL level up to several hundred ng/mL. oup.com
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable precision. It is the point at which the signal can be clearly distinguished from the background noise.
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. oup.com This is the effective lower limit for reporting a quantitative result. For potent synthetic cannabinoids like the AM694 isomers, highly sensitive UHPLC-MS/MS methods can achieve LOQs in the low- to sub-ng/mL range in biological matrices like oral fluid and blood. oup.comresearchgate.net
Table 2: Typical Validation Parameters for Synthetic Cannabinoids via LC-MS/MS Note: These values are representative of the performance of validated methods for various synthetic cannabinoids and are not specific to the this compound. They illustrate the typical sensitivity and range of modern analytical techniques.
| Parameter | Typical Value in Oral Fluid/Blood | Reference |
|---|---|---|
| Linearity Range | 2.5 - 500 ng/mL | oup.com |
| Limit of Detection (LOD) | ~1 ng/mL | oup.com |
| Limit of Quantification (LOQ) | ~2.5 ng/mL | oup.com |
| Accuracy (% of Target) | 90.5 - 112.5% | oup.com |
| Precision (% CV) | 3 - 14.7% | oup.com |
Accuracy, Precision, and Matrix Effects Evaluation
The validation of any quantitative analytical method hinges on the rigorous evaluation of its accuracy, precision, and the potential influence of the biological matrix. For the this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice, offering high sensitivity and selectivity. While specific validation data for the 3-iodo isomer of AM694 is not extensively published, the validation parameters are expected to meet the stringent criteria set by regulatory bodies for bioanalytical method validation.
Accuracy and Precision
Accuracy, the closeness of a measured value to the true value, and precision, the degree of scatter among a series of measurements, are critical performance characteristics. For bioanalytical methods, accuracy is typically expressed as the percentage of deviation from the nominal concentration, while precision is expressed as the coefficient of variation (%CV). Based on general guidelines for similar synthetic cannabinoids, a validated method for the this compound would likely demonstrate the performance characteristics outlined in the following tables.
Table 1: Illustrative Intra-Day and Inter-Day Precision and Accuracy for this compound in Human Plasma This table is a representation of expected performance based on typical validation data for synthetic cannabinoids, not specific published data for the this compound.
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Intra-Day (n=5) | |||
| 0.1 | 0.095 | -5.0 | 8.5 |
| 1.0 | 1.03 | +3.0 | 6.2 |
| 10 | 9.85 | -1.5 | 4.1 |
| Inter-Day (n=5, over 3 days) | |||
| 0.1 | 0.098 | -2.0 | 10.2 |
| 1.0 | 1.05 | +5.0 | 7.8 |
| 10 | 9.79 | -2.1 | 5.5 |
Matrix Effects
Biological matrices such as blood and urine are complex and can significantly impact the ionization efficiency of an analyte in the mass spectrometer, leading to ion suppression or enhancement. These "matrix effects" can compromise the accuracy and precision of the method. A thorough evaluation involves comparing the analyte's response in a post-extraction spiked sample to its response in a neat solution. The internal standard plays a crucial role in compensating for these effects.
Table 2: Hypothetical Matrix Effect and Recovery Data for this compound This table illustrates typical data for matrix effect and recovery studies for synthetic cannabinoids.
| Matrix | Analyte Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Whole Blood | 1.0 | 88.5 | 91.2 |
| 10 | 90.1 | 93.5 | |
| Urine | 1.0 | 92.3 | 95.8 |
| 10 | 94.7 | 97.1 |
Specificity and Selectivity in Differentiating Isomers and Analogs
A significant analytical challenge in the analysis of synthetic cannabinoids is the existence of numerous positional isomers. For AM694, the iodine atom can be substituted at different positions on the benzoyl ring, creating the 2-iodo, 3-iodo, and 4-iodo isomers. These isomers often exhibit similar mass spectral fragmentation patterns, making their differentiation difficult with mass spectrometry alone.
Chromatographic Separation
The primary strategy for differentiating isomers is through chromatographic separation. Ultra-high-performance liquid chromatography (UPLC) with columns offering different selectivities (e.g., C18, phenyl-hexyl) is often employed. Method development focuses on optimizing mobile phase composition, gradient, and temperature to achieve baseline separation of the isomers. The retention times would be the key differentiating factor.
Mass Spectrometric Differentiation
While challenging, some differentiation may be possible through high-resolution mass spectrometry (HRMS) or by carefully examining the relative abundance of specific fragment ions in tandem mass spectrometry (MS/MS). Isomers can sometimes produce subtle but consistent differences in their fragmentation patterns, which can be exploited for identification when chromatographic separation is incomplete.
Table 3: Potential Chromatographic and Mass Spectrometric Differentiation of AM694 Iodo Isomers This table is a conceptual representation of how isomers might be differentiated and is not based on specific experimental data for these compounds.
| Isomer | Expected Retention Time (min) | Key Fragment Ions (m/z) | Differentiating Ion Ratios |
| AM694 2-iodo isomer | 2.1 | 272, 190 | Ratio of 272/190 may differ |
| This compound | 2.3 | 272, 190 | Ratio of 272/190 may differ |
| AM694 4-iodo isomer | 2.5 | 272, 190 | Ratio of 272/190 may differ |
Long-Term Stability in Various Matrices
Synthetic cannabinoids are generally more stable when stored at lower temperatures. Freezing (-20°C or -80°C) is the preferred method for long-term storage of both blood and urine samples. Stability at refrigerated (4°C) and room temperature is often limited. Furthermore, analytes tend to be more stable in urine than in blood. One study has indicated that AM-694 is stable to freeze-thaw cycles in urine.
Table 4: Representative Long-Term Stability Data for a Synthetic Cannabinoid in Different Matrices This table illustrates the expected stability trends for a compound like the this compound based on published data for other synthetic cannabinoids. The values represent the percentage of the initial concentration remaining.
| Storage Condition | Matrix | 1 Month | 3 Months | 6 Months |
| -20°C | Whole Blood | >95% | >90% | >85% |
| Urine | >98% | >95% | >90% | |
| 4°C | Whole Blood | ~85% | ~70% | <50% |
| Urine | ~90% | ~80% | ~65% | |
| Room Temperature | Whole Blood | <70% | <40% | Not Detectable |
| Urine | ~80% | ~60% | <30% |
Preclinical and Mechanistic Investigations of Am694 3 Iodo Isomer
In Vitro Cellular Pharmacology Studies
No peer-reviewed studies detailing the in vitro cellular pharmacology of the AM694 3-iodo isomer were found. Consequently, there is no information to report on the following specific areas of investigation:
Cellular Signaling Pathway Modulation (e.g., arrestin recruitment, MAPK pathway activation)
There are no available data on how the this compound modulates cellular signaling pathways, including its potential to induce arrestin recruitment or activate the Mitogen-Activated Protein Kinase (MAPK) pathway.
Receptor Internalization and Desensitization Kinetics
The kinetics of receptor internalization and desensitization following exposure to the this compound have not been described in the scientific literature.
Investigations into Cellular Transporter Interactions
No studies were identified that investigated the potential interactions between the this compound and various cellular transporters.
In Vivo Pharmacodynamic Studies in Animal Models (Focus on target engagement and mechanistic insights)
Similarly, a comprehensive search for in vivo pharmacodynamic data on the this compound yielded no specific results. As such, the following subsections remain unaddressed:
Receptor Occupancy Studies Using Radioligand Imaging Techniques
There is no published research utilizing radioligand imaging or other techniques to determine the in vivo receptor occupancy of the this compound in animal models.
Biomarker Modulation and Gene Expression Analysis Related to Cannabinoid System Activity
No data are available concerning the modulation of biological markers or changes in gene expression related to cannabinoid system activity following the administration of the this compound in animal models.
Information regarding "this compound" is not available in published scientific literature.
Following a comprehensive search of scientific databases and literature, no preclinical, mechanistic, or imaging data was found for the specific chemical compound “this compound.” The requested article, structured with detailed sections on comparative pharmacodynamics and advanced imaging techniques, cannot be generated due to the absence of research on this particular molecule.
The available scientific literature extensively covers a related compound, AM-694, which is the 2-iodo isomer, 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole. nih.govresearchgate.net This synthetic cannabinoid is known to be a potent agonist for the CB1 receptor. nih.gov Additionally, literature mentions an AM694 4-iodo isomer, though its pharmacological properties have not been detailed. However, specific research findings concerning the 3-iodo positional isomer are absent from the public record.
Positional isomerism, where functional groups are in different positions on a molecule's carbon skeleton, can lead to significant differences in pharmacological activity. Therefore, data from other isomers like AM-694 (2-iodo isomer) cannot be extrapolated to the 3-iodo isomer.
Without any dedicated studies on the this compound, it is not possible to provide scientifically accurate information on its comparative pharmacodynamics with other synthetic cannabinoids or on the use of its radiolabeled derivatives for receptor mapping. The creation of data tables and detailed research findings as requested is unachievable.
Future Research Directions and Translational Considerations
Design and Synthesis of Novel Analogs Based on AM-694 3-Iodo Isomer SAR
The structure-activity relationship (SAR) for the AM-694 3-iodo isomer has not yet been established. Future research is required to determine its binding affinities for cannabinoid receptors (CB1 and CB2) and its functional activity as an agonist, antagonist, or allosteric modulator. Initial synthetic efforts would likely follow established routes for benzoylindoles, such as the Friedel-Crafts acylation of 1-(5-fluoropentyl)-1H-indole with 3-iodobenzoyl chloride.
Once the foundational SAR of the 3-iodo isomer is determined, subsequent research could focus on designing and synthesizing novel analogs to explore key structural modifications. Areas of interest would include:
Alteration of the N-alkyl chain: Modifying the length and substitution of the 5-fluoropentyl chain could influence receptor affinity, selectivity, and metabolic stability.
Substitution on the indole (B1671886) ring: Introducing various functional groups to the indole core could modulate pharmacological activity.
Modification of the benzoyl moiety: Exploring alternative halogen substitutions or other groups on the phenyl ring could fine-tune receptor interactions.
Systematic exploration of these structural motifs will be crucial to building a comprehensive SAR profile for this subclass of synthetic cannabinoids.
Table 1: Comparison of AM-694 and its Positional Isomers
| Compound Name | Formal Name | CAS Number | Structural Difference |
|---|---|---|---|
| AM-694 | (1-(5-fluoropentyl)-1H-indol-3-yl)(2-iodophenyl)methanone | 335161-03-0 | Iodine at the 2-position of the benzoyl ring |
| AM-694 3-iodo isomer | (1-(5-fluoropentyl)-1H-indol-3-yl)(3-iodophenyl)methanone | 1427325-91-4 | Iodine at the 3-position of the benzoyl ring |
Development of Highly Selective Radioligands for Cannabinoid Receptor Imaging
Radioligands are indispensable tools for visualizing and quantifying receptor distribution and density in the brain using techniques like Positron Emission Tomography (PET). The parent compound, AM-694, has been recognized for its high affinity for the CB1 receptor, making its radiolabeled derivatives useful for mapping the distribution of these receptors. acs.org
Should the AM-694 3-iodo isomer be found to possess high affinity and, ideally, selectivity for either CB1 or CB2 receptors, it would become a candidate for radiolabeling. The presence of an iodine atom offers a direct site for introducing radioisotopes such as Iodine-123 or Iodine-125 for Single Photon Emission Computed Tomography (SPECT) imaging. Alternatively, synthetic precursors could be developed for labeling with PET isotopes like Carbon-11 or Fluorine-18. The development of a novel, highly selective radioligand from this isomer could provide a new tool for non-invasively studying the role of cannabinoid receptors in various neurological and psychiatric disorders.
Advancements in Forensic and Toxicological Analytical Tools for Novel Psychoactive Substances
The proliferation of novel psychoactive substances (NPS), including numerous synthetic cannabinoids, presents a significant challenge for forensic laboratories. A critical issue is the differentiation of positional isomers, which may have different legal statuses and pharmacological effects but are often difficult to distinguish using standard analytical methods. nih.govnih.gov
The AM-694 3-iodo isomer serves as a prime example of this analytical challenge. Future research must focus on developing robust and validated analytical methods capable of unequivocally identifying and differentiating it from its 2-iodo (AM-694) and 4-iodo counterparts. Advanced analytical techniques are essential in this endeavor:
Gas Chromatography-Mass Spectrometry (GC-MS): While providing similar mass spectra for positional isomers, slight differences in fragmentation patterns can be exploited, especially when combined with chemometric analysis. nih.govacs.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is central to the analysis of NPS in biological fluids and can be optimized to differentiate isomers. researchgate.netnih.gov
Infrared Ion Spectroscopy (IRIS): This mass spectrometry-based technique can provide structural information to distinguish between closely related isomers. acs.orgnih.gov
The availability of certified reference material for the AM-694 3-iodo isomer is crucial for the development and validation of these forensic and toxicological screening methods.
Table 2: Chemical Identifiers for AM-694 and its 3-Iodo Isomer
| Property | AM-694 | AM-694 3-iodo isomer |
|---|---|---|
| IUPAC Name | 1-[(5-Fluoropentyl)-1H-indol-3-yl]-(2-iodophenyl)methanone | (1-(5-fluoropentyl)-1H-indol-3-yl)(3-iodophenyl)methanone |
| CAS Number | 335161-03-0 | 1427325-91-4 |
| Molecular Formula | C₂₀H₁₉FINO | C₂₀H₁₉FINO |
| Molar Mass | 435.28 g/mol | 435.28 g/mol |
Elucidating the Full Pharmacological Landscape of Halogenated Indole Cannabinoids
Halogenation is a common chemical modification in the design of synthetic cannabinoids, often used to enhance potency and affinity for cannabinoid receptors. The specific position and type of halogen can have a profound impact on a compound's pharmacological profile. unife.it For instance, studies on halogenated derivatives of JWH-018 have demonstrated that these modifications can alter CB1/CB2 receptor binding and functional activity. nih.gov
The pharmacological landscape of the AM-694 3-iodo isomer is currently a blank slate. A thorough characterization is needed to understand its:
Receptor Binding Profile: Determining its affinity (Ki) for CB1, CB2, and potentially other receptors like GPR55.
Functional Activity: Assessing whether it acts as a full agonist, partial agonist, or antagonist at these receptors.
In Vivo Effects: Characterizing its effects in animal models, such as the cannabinoid tetrad test (hypothermia, catalepsy, analgesia, and locomotor suppression), to compare its potency and efficacy to AM-694 and Δ⁹-THC. nih.gov
This research would contribute valuable data to the broader understanding of how halogen placement on the benzoyl ring of indole cannabinoids influences their interaction with the ECS.
Unexplored Potential for Understanding Endocannabinoid System Modulation
Synthetic cannabinoids have been instrumental as pharmacological tools for exploring the function of the endocannabinoid system. nih.govwikipedia.org By providing ligands with varying affinities, selectivities, and efficacies, researchers can dissect the roles of CB1 and CB2 receptors in diverse physiological processes, from neurotransmission to immune response.
The AM-694 3-iodo isomer represents an untapped resource in this context. Once its pharmacological properties are defined, it could be used to investigate specific aspects of ECS function. For example, if it displays unique selectivity for CB1 or CB2 receptors, or if it acts as a biased agonist, it could become a valuable probe for studying receptor signaling pathways. The development of novel ligands like the AM-694 3-iodo isomer is essential for continuing to unravel the complexities of the ECS and its therapeutic potential. benthamscience.com
Q & A
Q. What are the key physicochemical properties of AM694 3-iodo isomer, and how do they influence experimental design?
this compound is a synthetic cannabinoid analog with molecular formula C20H19FNO (FW: 435.3) and ≥98% purity. It exists as a crystalline solid with stability ≥2 years at -20°C . These properties necessitate strict storage protocols (e.g., desiccated, low-temperature environments) and solubility testing in polar/non-polar solvents prior to biological assays. For example, methanol is commonly used for dissolution in chromatographic workflows due to its compatibility with LC-MS/MS methods .
Q. What analytical methods are validated for detecting this compound in biological matrices?
LC-MS/MS and UHPLC-MS/MS are primary methods, with optimized parameters such as precursor ion m/z 436.1 → product ion 230.8. Calibration curves (2.5–50 ng/mL) in oral fluid matrices show linearity (R<sup>2</sup> >0.99), with absolute recovery rates of 2–16% and LOD/LOQ values of 0.5–2 pg/mg . Methanol extraction (MeOH) or liquid-liquid extraction (LLE) are recommended for sample preparation to minimize matrix interference .
Q. How does the 3-iodo isomer differ structurally and functionally from its 4-iodo counterpart?
The 3-iodo isomer has iodine substitution at the third position of the indole ring, whereas the 4-iodo isomer substitutes at the fourth position. This minor structural difference alters receptor binding affinity: the 3-iodo isomer shows preferential binding to CB1 (Ki = 3.88 nM) over CB2 (Ki = 73.4 nM), while the 4-iodo isomer has weaker selectivity . Differentiation requires chromatographic separation (e.g., Zorbax Eclipse Plus C18 column) or IR spectroscopy to resolve retention time/spectral discrepancies .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to minimize byproduct formation during this compound synthesis?
A SMILES-based isomer generation strategy (e.g., OptCAMD framework) can predict feasible synthetic pathways and minimize undesired byproducts. Computational modeling identifies reactive intermediates, while experimental validation via GC-FTIR monitors dynamic interconversion of isomers under varying temperatures and flow velocities . Post-synthesis purification using preparative HPLC with methanol/acetonitrile gradients is critical to isolate ≥98% pure product .
Q. What strategies resolve contradictions in receptor binding assay data for this compound?
Discrepancies in Ki values may arise from assay conditions (e.g., radioligand choice, membrane preparation methods). To address this:
Q. How can researchers validate the specificity of this compound detection in complex forensic samples?
Cross-validate using orthogonal methods:
- Chromatography : Compare retention times against reference standards (e.g., AM694 4-iodo isomer elutes earlier on C18 columns) .
- Mass spectrometry : Employ high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., <sup>127</sup>I vs. <sup>79</sup>Br in analogs).
- Statistical analysis : Use receiver operating characteristic (ROC) curves to assess method specificity in contaminated matrices .
Q. What computational tools are effective for predicting this compound stability under varying environmental conditions?
Molecular dynamics (MD) simulations with force fields (e.g., AMBER) model degradation pathways, while density functional theory (DFT) calculates bond dissociation energies to predict susceptibility to hydrolysis/oxidation. Experimental corroboration via accelerated stability studies (40°C/75% RH) is advised for forensic applications .
Methodological Guidance
- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses .
- Data Reporting : Adhere to ISO-80000-2 for unit standardization and include raw data in appendices for reproducibility .
- Literature Review : Use SciFinder and Web of Science to track citation networks and avoid non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
